molecular formula C13H17NO3S B5684975 1-(Benzenesulfonyl)cyclohexane-1-carboxamide

1-(Benzenesulfonyl)cyclohexane-1-carboxamide

Cat. No.: B5684975
M. Wt: 267.35 g/mol
InChI Key: WDRBUBKNIMKILK-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)cyclohexane-1-carboxamide is an organic compound that belongs to the family of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a cyclohexane ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)cyclohexane-1-carboxamide typically involves the reaction of benzenesulfonyl chloride with cyclohexanecarboxylic acid, followed by the conversion of the resulting acid to the corresponding amide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of benzenesulfonyl chloride with cyclohexanecarboxylic acid: This step involves the formation of 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid.

    Conversion to the amide: The carboxylic acid is then converted to the corresponding amide using reagents such as thionyl chloride or oxalyl chloride, followed by the addition of ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-(Benzenesulfonyl)cyclohexane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as enzyme inhibitors.

    Biochemistry: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: It is explored for its properties in the development of new materials with specific functionalities.

    Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Comparison with Similar Compounds

1-(Benzenesulfonyl)cyclohexane-1-carboxamide can be compared with other sulfonamide derivatives, such as:

    1-(Phenylsulfonyl)cyclohexane-1-carboxamide: Similar structure but with a phenyl group instead of a benzene ring.

    1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid: The carboxylic acid analog of the compound.

    1-(Benzenesulfonyl)cyclohexane-1-thiol: The thiol analog of the compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRBUBKNIMKILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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